molecular formula C14H11N3O2S B2698118 5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-81-2

5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2698118
CAS RN: 851943-81-2
M. Wt: 285.32
InChI Key: MMMTVQWFWPAMQN-UHFFFAOYSA-N
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Description

The compound “5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to a class of heterocyclic compounds known as pyrimidines . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For instance, a mixture of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ω-bromo-acetophenone in ethanol was heated under reflux for 2 hours to give a related compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms . The empirical formula of a similar compound, 5-Methyl-4-oxo-N-o-tolyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide, is C15H13N3O2S and its molecular weight is 299.35 .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

The compound has been used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anticancer Activity

Thiazolopyrimidine molecules, including this compound, have been synthesized and evaluated for their anticancer activities . They have been tested against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) using MTT assay . Some of these compounds exhibited potent cytotoxic activity .

Antifungal Activity

Although not directly mentioned, similar compounds have been synthesized and tested for their antifungal activity . They were tested against various fungi including A. solani, B. cinerea, C. arachidicola, G. zeae, P. infestans, P. piricola, P. sasakii, and S. sclerotiorum .

Antioxidant Evaluation

Similar compounds have also been evaluated for their antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Chemical Rearrangement Studies

The compound has been used in studies investigating the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines . This research contributes to the understanding of chemical reactions and the development of new synthetic methods.

Drug Design

Thiazolopyrimidine, a moiety found in this compound, is a privileged structural framework in drug discovery . It has been used in the design of drugs with various therapeutic uses, including anti-inflammatory, antimicrobial, antiparkinsonian, antiviral, anticancer, antitubercular, and others .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties. Pyrimidines and their derivatives have been described with a wide range of biological potential i.e., anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial, etc . Therefore, this compound could potentially be developed for various therapeutic applications.

properties

IUPAC Name

N-(4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-9-2-4-10(5-3-9)16-12(18)11-8-15-14-17(13(11)19)6-7-20-14/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMTVQWFWPAMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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